2-(2-Chlorophenyl)pyrrolidine
Overview
Description
2-(2-Chlorophenyl)pyrrolidine is a compound that is structurally related to various pyrrolidine derivatives, which have been studied for their diverse chemical and biological properties. While the specific compound is not directly mentioned in the provided papers, the related compounds offer insights into the potential characteristics and applications of 2-(2-Chlorophenyl)pyrrolidine.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve multi-component reactions, as seen in the synthesis of a penta-substituted pyrrolidine derivative . This process may involve catalysis by natural hydroxyapatite, indicating that similar methods could potentially be applied to synthesize 2-(2-Chlorophenyl)pyrrolidine.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is often characterized using techniques such as NMR, FT-IR, and X-ray diffraction . These methods provide detailed information about the bonding and configuration of the molecules. For instance, the crystal structure of a chlorophenylthio pyrrolidine dione was determined, showing a synclinal conformation of the phenyl rings .
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in various chemical reactions. For example, a pyrrolidine derivative underwent intramolecular hydrogen atom transfer upon irradiation . This suggests that 2-(2-Chlorophenyl)pyrrolidine may also exhibit interesting reactivity under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by their substituents. For instance, chlorophyll derivatives with a pyridyl group showed bathochromic shifts in their absorption spectra due to intramolecular π-conjugation . Similarly, the presence of a 2-chlorophenyl group in 2-(2-Chlorophenyl)pyrrolidine could affect its optical properties. Additionally, the corrosion inhibition properties of a pyrrolidine derivative on steel surfaces were investigated, indicating potential applications in material protection .
Relevant Case Studies
Case studies involving pyrrolidine derivatives include the evaluation of their biological activities, such as the antitumor properties of triaryl pyridines and the stereoselective behavior of a diltiazem analogue . These studies highlight the importance of stereochemistry and the potential for pyrrolidine derivatives to serve as pharmacologically active compounds.
Scientific Research Applications
Cardiovascular Applications:
- 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a compound related to 2-(2-Chlorophenyl)pyrrolidine, has been studied for its behavior as a blocker of cardiovascular L-type calcium channels. The study focused on the stereoselective properties of the compound, exploring its enantiomers and their implications in cardiac stereoselectivity and vascular stereospecificity (Carosati et al., 2009).
Chemical Structure and Properties:
- Research on 1-(p-Chlorophenyl)-5-oxo-3-(2-thienyl)pyrrolidine-2-carboxylic acid, which is structurally similar to 2-(2-Chlorophenyl)pyrrolidine, revealed insights into its molecular structure, including the planarity of the chlorophenyl and thiophene rings, and the half-chair conformation of the pyrrolidine ring (Ray et al., 1997).
Synthesis of Derivatives:
- A study demonstrated the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, showcasing a method for creating pyrrolidine-1-sulfonylarene derivatives with phenol fragments (Smolobochkin et al., 2017).
Biological and Antibacterial Activity:
- Research on compounds like 2" - methoxy - 4" -(2 - (4' -chlorophenyl)-6-methyl imidazo (1, 2-a) pyridin-3-yl)-6"-aryl nicotinonitrile, which includes a pyrrolidine structure, showed potential biological activity against Gram-positive, Gram-negative bacteria, and fungi (Bhuva et al., 2015).
Pyrrolidines in Chemistry and Industry:
- A study on pyrrolidines, a class to which 2-(2-Chlorophenyl)pyrrolidine belongs, emphasized their importance in chemistry, highlighting their use in medicine, dyes, and agrochemical substances. The paper also explored the synthesis of these compounds via [3+2] cycloaddition reactions (Żmigrodzka et al., 2022).
Catalyst Design:
- Research into silyl-substituted pyrrolidines, a category inclusive of 2-(2-Chlorophenyl)pyrrolidine, demonstrated their potential in the design of new catalyst scaffolds. The study focused on the molecular structures of enantiomerically-pure 2-silylpyrrolidinium salts (Bauer & Strohmann, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-chlorophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXDPDJNNABZGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395482 | |
Record name | 2-(2-Chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)pyrrolidine | |
CAS RN |
129540-21-2 | |
Record name | 2-(2-Chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-chlorophenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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